molecular formula C17H26F3N3O6 B1575572 (2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

(2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

Cat. No.: B1575572
M. Wt: 425.4 g/mol
InChI Key: DJQRQUZDHQFFTH-LFELFHSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Val-Pro-Pro-OH (TFA) typically involves the use of solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid, valine, to a solid resin. Subsequent amino acids, proline and proline, are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The peptide is then cleaved from the resin and purified .

Industrial Production Methods

Industrial production of H-Val-Pro-Pro-OH (TFA) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

H-Val-Pro-Pro-OH (TFA) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized peptides with disulfide bonds, while reduction can yield reduced peptides .

Mechanism of Action

H-Val-Pro-Pro-OH (TFA) exerts its effects by inhibiting Angiotensin I converting enzyme (ACE). This enzyme plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance. By inhibiting ACE, H-Val-Pro-Pro-OH (TFA) reduces the conversion of Angiotensin I to Angiotensin II, leading to vasodilation and decreased blood pressure . Additionally, the compound enhances insulin sensitivity and prevents insulin resistance in pre-adipocytes .

Properties

Molecular Formula

C17H26F3N3O6

Molecular Weight

425.4 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C15H25N3O4.C2HF3O2/c1-9(2)12(16)14(20)17-7-3-5-10(17)13(19)18-8-4-6-11(18)15(21)22;3-2(4,5)1(6)7/h9-12H,3-8,16H2,1-2H3,(H,21,22);(H,6,7)/t10-,11-,12-;/m0./s1

InChI Key

DJQRQUZDHQFFTH-LFELFHSZSA-N

SMILES

CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.